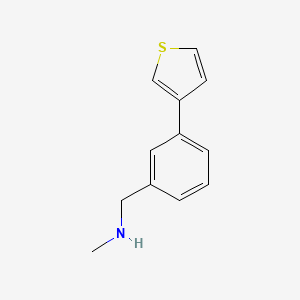

N-Methyl-N-(3-thien-3-ylbenzyl)amine

Vue d'ensemble

Description

“N-Methyl-N-(3-thien-3-ylbenzyl)amine” is a biochemical compound with the molecular formula C12H13NS and a molecular weight of 203.31 g/mol . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “N-Methyl-N-(3-thien-3-ylbenzyl)amine” consists of a thiophene ring attached to a benzyl group through a nitrogen atom . The exact structure can be represented by the SMILES string: CNCC1=CC=CC(=C1)C1=CC=CS1 .Physical And Chemical Properties Analysis

“N-Methyl-N-(3-thien-3-ylbenzyl)amine” has a molecular weight of 203.31 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Application in Polymer Chemistry

- Summary of the Application: “N-Methyl-N-(3-thien-3-ylbenzyl)amine” is used in the synthesis of N-methylated polypeptides. The N-methylation of amino acids plays an important role in modulating the solubility, metabolic stability, and biological activity of these compounds. N-methylated amino acids are interesting building blocks for the synthesis of polypeptides to obtain new biopolymers .

- Methods of Application or Experimental Procedures: The ring-opening polymerization (ROP) of α-carboxy anhydrides (NCAs) is used in the synthesis of these polypeptides. The effects of solvent polarity (DMF and DCM) and steric demand of the initiator by using neopentyl amine (NPA) and n-butyl amine (nBu) were studied .

- Results or Outcomes: The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers, while electronic effects seem to have only minor influences .

Application in Proteomics Research

- Summary of the Application: “N-Methyl-N-(3-thien-3-ylbenzyl)amine” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in complex biological systems .

- Methods of Application or Experimental Procedures: The specific methods of application in proteomics research would depend on the specific research question being addressed. It could involve techniques such as mass spectrometry, protein microarrays, and bioinformatics .

- Results or Outcomes: The outcomes of this research could lead to a better understanding of protein function and interaction, which could have implications for understanding disease processes and developing new treatments .

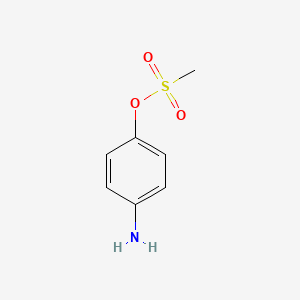

Application in Amino Group Protection

- Summary of the Application: “N-Methyl-N-(3-thien-3-ylbenzyl)amine” could potentially be used in the protection of amino groups during synthesis . Amino groups are particularly susceptible to reactions with a wide variety of reagents, especially oxidizing reagents, alkylating reagents, and many carbonyl compounds .

- Methods of Application or Experimental Procedures: The protection of amino groups can be achieved by transformation to sulfonamides with sulfonyl chlorides . This process involves the reaction of the amine with the sulfonyl chloride to form a sulfonamide, which is much more difficult to hydrolyze back to the amine than are carboxamides .

- Results or Outcomes: The protection of amino groups can enable selective chemical reactions at other functional groups in the same molecule, which is particularly important in peptide synthesis .

Application in Monoselective N-Methylation

- Summary of the Application: “N-Methyl-N-(3-thien-3-ylbenzyl)amine” could potentially be used in monoselective N-methylation of amides and related compounds as well as for the N-methylation of indoles . This process is important in the synthesis of various nitrogen-containing compounds, which are common structures in organic chemistry .

- Methods of Application or Experimental Procedures: The method involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation . The method was also expanded to N-ethylation using PhEt3NI .

- Results or Outcomes: The method provides high yields of up to 99%, high functional group tolerance, and especially excellent monoselectivity for amides . This makes it attractive for late-stage methylation of bioactive compounds .

Application in Proteomics Research

- Summary of the Application: “N-Methyl-N-(3-thien-3-ylbenzyl)amine” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in complex biological systems .

- Methods of Application or Experimental Procedures: The specific methods of application in proteomics research would depend on the specific research question being addressed. It could involve techniques such as mass spectrometry, protein microarrays, and bioinformatics .

- Results or Outcomes: The outcomes of this research could lead to a better understanding of protein function and interaction, which could have implications for understanding disease processes and developing new treatments .

Safety And Hazards

Propriétés

IUPAC Name |

N-methyl-1-(3-thiophen-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-13-8-10-3-2-4-11(7-10)12-5-6-14-9-12/h2-7,9,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXSVYZFYWVLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594579 | |

| Record name | N-Methyl-1-[3-(thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-(3-thien-3-ylbenzyl)amine | |

CAS RN |

884507-27-1 | |

| Record name | N-Methyl-1-[3-(thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1602782.png)